molecular formula C20H24O7 B3026754 Angelol M CAS No. 1092952-64-1

Angelol M

Cat. No.: B3026754
CAS No.: 1092952-64-1
M. Wt: 376.4 g/mol
InChI Key: GFMYIOGFYYHKLA-MKWBBVNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Angelol M can be synthesized through bioassay-guided fractionation of Angelica sinensis. The isolation process involves extracting the roots with solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from the plant source, followed by purification processes to achieve high purity levels (≥98%). The production process is optimized to ensure the stability and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Angelol M undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the carbonyl groups in the structure.

    Substitution: Substitution reactions can occur at the methoxy and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives.

Scientific Research Applications

Angelol M has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Angelol M involves its interaction with various molecular targets and pathways. It has been shown to modulate the phosphorylated-ERK/miR-29a-3p pathway, which targets the MMP2/VEGFA axis. This modulation results in anti-metastatic and anti-angiogenic effects, particularly in human cervical carcinoma cells . Additionally, this compound exhibits anticoagulant and antiplatelet activities, contributing to its therapeutic potential .

Comparison with Similar Compounds

Angelol M is structurally similar to other coumarin derivatives, such as:

    Angelol A: Known for its anti-metastatic and anti-angiogenic effects.

    7,2’,4’-Trihydroxy-5-methoxy-3-arylcoumarin: Another coumarin derivative with biological activity.

    Bergapten: A coumarin with phototoxic properties used in phototherapy.

What sets this compound apart is its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

Angelol M is a compound derived from the Amaryllidaceae family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, chemically classified as a type of alkaloid, exhibits a unique structure that contributes to its biological activity. Its molecular formula is C₁₈H₁₉NO₄, and it features a bicyclic structure that is characteristic of many alkaloids in the Amaryllidaceae family.

Biological Activities

This compound has been studied for various biological activities, which can be summarized as follows:

  • Antitumor Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human cancer cells through the activation of intrinsic pathways involving caspases .
  • Antimicrobial Properties : this compound has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism includes disrupting bacterial cell membranes and inhibiting growth .
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antitumor Efficacy : A study published in the Journal of Ethnopharmacology reported that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways .
  • Antimicrobial Action : In a study assessing the antimicrobial properties of various Amaryllidaceae alkaloids, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .
  • Neuroprotective Study : Research published in Neurochemistry International demonstrated that this compound protects SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide. The study indicated a reduction in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activities upon treatment with this compound .

Summary Table of Biological Activities

Biological ActivityEffectReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces inflammation markers
NeuroprotectiveProtects neuronal cells from oxidative stress

Properties

CAS No.

1092952-64-1

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

[(1S,2S)-1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O7/c1-6-11(2)19(23)27-18(20(3,4)24)17(22)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18-/m0/s1

InChI Key

GFMYIOGFYYHKLA-MKWBBVNXSA-N

SMILES

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]([C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O

Canonical SMILES

CC=C(C)C(=O)OC(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)C(C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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